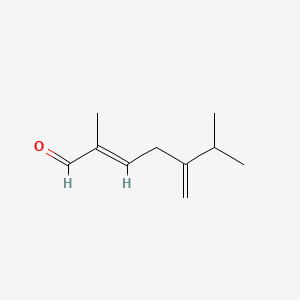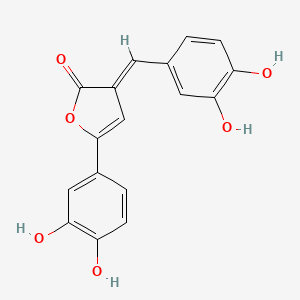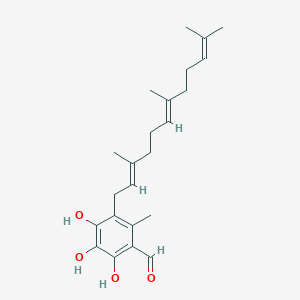
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone is a compound belonging to the class of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones. It has been studied extensively for its potential as a second-generation antineoplastic agent. This compound is known for its potent inhibitory effects on ribonucleoside diphosphate reductase, an enzyme crucial for DNA synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone typically involves the reaction of 4-methyl-5-amino-1-formylisoquinoline with thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
化学反応の分析
Types of Reactions
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The amino and formyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and for studying metal complexes.
Biology: Investigated for its inhibitory effects on enzymes like ribonucleoside diphosphate reductase.
Medicine: Explored as an antineoplastic agent for treating various cancers, including sarcoma and leukemia.
作用機序
The primary mechanism of action of 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone involves the inhibition of ribonucleoside diphosphate reductase. This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis. By inhibiting this enzyme, the compound effectively halts DNA replication, leading to the suppression of tumor cell growth .
類似化合物との比較
Similar Compounds
- 5-Amino-1-formylisoquinoline thiosemicarbazone
- 4-Methyl-1-formylisoquinoline thiosemicarbazone
- 5-Amino-4-methylisoquinoline thiosemicarbazone
Uniqueness
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone is unique due to its high potency as an inhibitor of ribonucleoside diphosphate reductase. The presence of both the 4-methyl and 5-amino groups provides steric hindrance, enhancing its selectivity and reducing the likelihood of enzymatic substitution .
特性
IUPAC Name |
[(E)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-7-5-15-10(6-16-17-12(14)18)8-3-2-4-9(13)11(7)8/h2-6H,13H2,1H3,(H3,14,17,18)/b16-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVSOKYEBQAXKF-OMCISZLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C(=CC=C2)N)C=NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=C1C(=CC=C2)N)/C=N/NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59261-39-1 |
Source


|
| Record name | 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide](/img/structure/B1236722.png)






